molecular formula C10H13NO4S B3072823 4-Ethanesulfonamido-3-methylbenzoic acid CAS No. 1017027-66-5

4-Ethanesulfonamido-3-methylbenzoic acid

Cat. No. B3072823
CAS RN: 1017027-66-5
M. Wt: 243.28 g/mol
InChI Key: HPOLZOCORCDMKC-UHFFFAOYSA-N
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Description

“4-Ethanesulfonamido-3-methylbenzoic acid” is a chemical compound that belongs to the class of sulfonamides . It has a molecular formula of C10H13NO4S and a molecular weight of 243.28 g/mol.


Molecular Structure Analysis

The molecular structure of “4-Ethanesulfonamido-3-methylbenzoic acid” consists of a benzoic acid core with a methyl group at the 3-position and an ethanesulfonamido group at the 4-position .

Scientific Research Applications

Crystal Structure and Supramolecular Networks

Research on closely related compounds, such as 4-amino-3-methylbenzoic acid, has demonstrated their ability to form complex crystal structures and supramolecular networks through intermolecular hydrogen bonding. These networks are significant for understanding molecular assembly and designing materials with specific properties. For example, the crystal structure of a 1:1 adduct formed by 4-amino-3-methylbenzoic acid and 1,2-bis(4-pyridyl)ethane showcases a two-dimensional supramolecular network, highlighting the compound's potential in the development of new materials (S. Lush et al., 2011).

Solubility and Thermodynamic Properties

Understanding the solubility and thermodynamic properties of 4-methylbenzoic acid derivatives in various solvents is crucial for industrial applications, including pharmaceutical and chemical manufacturing. Studies have measured the solubility of 4-methylbenzoic acid in binary solvent mixtures, providing essential data for process design and theoretical studies. The solubility data, along with the calculation of Gibbs energy, enthalpy, and entropy, are vital for optimizing purification processes in the industry (Yonghong Hu et al., 2014).

Catalytic Applications

Ionic liquids containing derivatives of 4-methylbenzenesulfonate have been explored as effective and recyclable media for acid-catalyzed coupling reactions. These studies highlight the potential of such compounds in catalyzing chemical transformations, avoiding heavy-metal Lewis acids, and contributing to greener chemical processes (Li‐Wen Xu et al., 2004).

Environmental Applications

Research into the extraction and oxidative desulfurization of diesel fuel using Brønsted acidic ionic liquids showcases the environmental applications of compounds related to 4-ethanesulfonamido-3-methylbenzoic acid. These studies demonstrate the efficiency of using acidic ionic liquids for removing sulfur from diesel, contributing to cleaner fuel technologies (Hongshuai Gao et al., 2010).

properties

IUPAC Name

4-(ethylsulfonylamino)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(14,15)11-9-5-4-8(10(12)13)6-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOLZOCORCDMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethanesulfonamido-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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